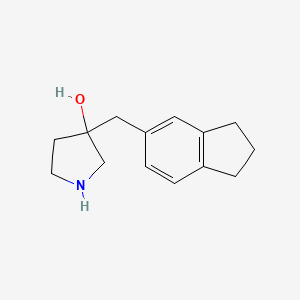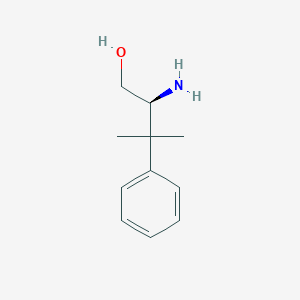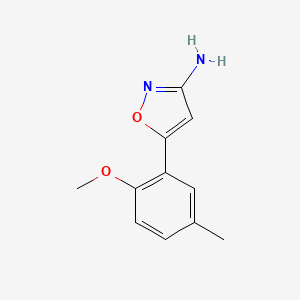
(R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride typically involves the bromination of 4-(1-amino)-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyridine ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and bromination, followed by purification through crystallization or chromatography to obtain the final product in high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share the pyridine core structure and exhibit similar chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and are used in similar synthetic applications.
Uniqueness: ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological targets makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
Clave InChI |
WALYOUZSNROLAP-SSDOTTSWSA-N |
SMILES isomérico |
CC1=NC=CC(=C1)[C@@H](C)N |
SMILES canónico |
CC1=NC=CC(=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)




![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)








